![molecular formula C12H12N2O2 B2682843 [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid CAS No. 959573-30-9](/img/structure/B2682843.png)

[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

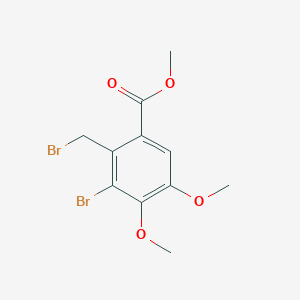

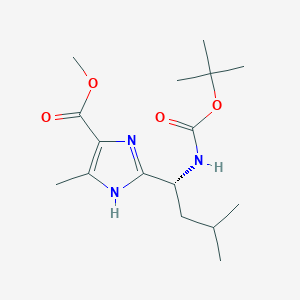

“[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 959573-30-9 . It has a molecular weight of 216.24 . The IUPAC name for this compound is [3- (4-methylphenyl)-1H-pyrazol-1-yl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O2/c1-9-2-4-10 (5-3-9)11-6-7-14 (13-11)8-12 (15)16/h2-7H,8H2,1H3, (H,15,16) . This indicates the presence of a pyrazole ring attached to a methylphenyl group and an acetic acid group.

Physical and Chemical Properties Analysis

The compound is expected to be stored at ambient temperature . More specific physical and chemical properties were not found in the search results.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalytic Applications

Pyrazole derivatives have been explored for their utility in organic synthesis, including the synthesis of pyranopyrazoles and other heterocyclic compounds. For instance, pyrazoline derivatives have been identified as effective corrosion inhibitors for mild steel in acidic media, demonstrating significant inhibition efficiencies and suggesting their utility in protecting industrial materials (Lgaz et al., 2020; Lgaz et al., 2018). Additionally, the catalytic application of acetic acid functionalized pyridinium salt for the synthesis of pyranopyrazole derivatives highlights the role of pyrazole-based compounds in facilitating organic reactions under environmentally friendly conditions (Moosavi‐Zare et al., 2016).

Antimicrobial Activities

Pyrazole derivatives have also been studied for their antimicrobial properties. Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety have shown promising antibacterial and antifungal activities, indicating the potential of pyrazole derivatives in developing new antimicrobial agents (Reddy et al., 2013).

Corrosion Inhibition

The potential role of pyrazoline derivatives in corrosion inhibition has been extensively explored. They have been found to enhance the corrosion resistance of mild steel in hydrochloric acid solution, displaying high inhibition efficiency through physical and chemical adsorption on the metal surface. These findings suggest the application of pyrazole derivatives in industries facing challenges with material degradation (Lgaz et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that [3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 216.236 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Based on the wide range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-[3-(4-methylphenyl)pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-2-4-10(5-3-9)11-6-7-14(13-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTYKOFIZWQPAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2682769.png)

![3-[2-(4-Bromophenyl)-2-oxoethyl]-4-methyl-5-(2-{[2-(3-methyladamantan-1-yl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium bromide](/img/structure/B2682772.png)

![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2682774.png)

![4-[(3-fluorophenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2682777.png)

![2-[(3-chloro-2-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2682780.png)

![8-(3-chloro-4-methylbenzenesulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2682782.png)